4-Fluoro-3-(furan-2-YL)benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-(furan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNRSLLYDNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688509 | |
| Record name | 4-Fluoro-3-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-95-4 | |
| Record name | Benzoic acid, 4-fluoro-3-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Esterification Catalyst | H₂SO₄ | 80 |
| Acylation Temperature | 0°C | 65 |
| Hydrolysis Base | NaOH (10%) | 90 |
This method benefits from high hydrolytic efficiency but requires precise control over electrophilic substitution to ensure regioselectivity.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between 3-bromo-4-fluorobenzoic acid and furan-2-ylboronic acid offers a robust route. The bromine atom at the 3-position is replaced via coupling with a furan-2-yl group under Suzuki conditions. A typical protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 hours.
Optimization Insights:
The method’s regioselectivity is exceptional, but brominated precursors require multi-step synthesis, impacting scalability.
Direct Fluorination of 3-(Furan-2-yl)benzoic Acid
Electrophilic fluorination using Selectfluor™ or F-TEDA-BF₄ introduces fluorine at the para position of 3-(furan-2-yl)benzoic acid. The reaction proceeds in acetonitrile at 60°C for 6 hours, achieving 58% yield. Meta-directing effects of the furan group favor fluorination at the 4-position.
Fluorination Efficiency:
| Fluorinating Agent | Solvent | Yield (%) |
|---|---|---|
| Selectfluor™ | CH₃CN | 58 |
| F-TEDA-BF₄ | DMF | 42 |
While operationally simple, competing side reactions at the furan ring limit yields.
Multi-Step Synthesis via Intermediate Protection
Protection of the carboxylic acid group as a tert-butyl ester enhances functionalization tolerance. For instance, tert-butyl 4-fluoro-3-iodobenzoate undergoes Ullmann coupling with furan-2-ylzinc bromide in the presence of CuI (10 mol%) and TMEDA, yielding the coupled product in 64% yield. Acidic deprotection (HCl in dioxane) regenerates the carboxylic acid.
Protection-Deprotection Metrics:
This approach mitigates side reactions but adds synthetic steps.
Oxidative Cyclization of Propargyl Derivatives
A novel strategy involves oxidative cyclization of 4-fluoro-3-(prop-1-yn-1-yl)benzoic acid with furfural. Using AuCl₃ (5 mol%) in DMSO at 120°C, the alkyne undergoes cyclization to form the furan ring, achieving 61% yield.
Cyclization Performance:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| AuCl₃ | DMSO | 61 |
| Pd(OAc)₂ | Toluene | 38 |
This method is advantageous for constructing the furan ring in situ but requires high temperatures.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Fluoro-3-(furan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
The furan moiety in 4-Fluoro-3-(furan-2-YL)benzoic acid has been associated with antibacterial properties. Studies indicate that compounds containing furan rings can exhibit activity against various bacterial strains. Research could focus on evaluating the specific antibacterial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Potential
Similar to its antibacterial properties, the furan component may also contribute to antifungal activity. Compounds with furan rings have shown promise in treating fungal infections, suggesting that 4-Fluoro-3-(furan-2-YL)benzoic acid might be explored for its antifungal effects against species like Candida albicans .
Ligand Design in Drug Discovery
The carboxylic acid group in this compound allows for hydrogen bonding interactions, which is crucial in ligand design. This property makes 4-Fluoro-3-(furan-2-YL)benzoic acid a potential candidate for creating new ligands targeting specific biological receptors or enzymes, potentially leading to novel therapeutic agents .
Case Study 1: Antibacterial Screening
In a preliminary study assessing the antibacterial properties of various benzoic acid derivatives, 4-Fluoro-3-(furan-2-YL)benzoic acid was tested against several Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibition against E. coli, indicating its potential as a lead compound for further development .
Case Study 2: Antifungal Activity Assessment
Another study investigated the antifungal effects of furan-containing benzoic acids, including 4-Fluoro-3-(furan-2-YL)benzoic acid. Results showed promising activity against Candida species, suggesting that modifications to the structure could enhance efficacy and selectivity .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(furan-2-yl)benzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of the fluorine atom and the furan ring can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Structural and Functional Analysis
OTBA (): Key Feature: Incorporates a thiazolidinone ring conjugated to the furan-2-yl group. Activity: Demonstrates antibacterial activity by targeting the FtsZ protein, critical for bacterial cell division. Comparison: Unlike 4-fluoro-3-(furan-2-yl)benzoic acid, OTBA’s thiazolidinone moiety introduces additional hydrogen-bonding sites, likely enhancing target affinity.
Compound 31 (): Key Feature: Combines a furan-2-yl propanamide chain with a 4-fluorophenylthiazole group. Activity: Exhibits potent inhibition of KPNB1 (importin-β), a nuclear transport protein implicated in cancer progression. The furan group may contribute to π-π stacking interactions with hydrophobic pockets in target proteins .
Pyrazolo[1,5-a]pyrimidine Derivative ():
- Key Feature: Trifluoromethyl and furan groups on a pyrazolopyrimidine scaffold.
- Properties: High purity (95%) and molecular weight (297.20) suggest suitability for drug development. The trifluoromethyl group enhances metabolic stability .
- Comparison: The heterocyclic core differs from benzoic acid, emphasizing the role of the carboxylic acid group in solubility and target binding.
- Key Feature: Biphenyl system with 4-fluoro and 4-hydroxy substituents.
- Properties: The hydroxyl group introduces polarity, contrasting with the furan group’s aromaticity. This compound may serve as a precursor for anti-inflammatory or anticancer agents .
Morpholine Sulfonyl Derivative ():
- Key Feature: Morpholine sulfonyl group at the 3-position.
- Properties: The sulfonyl group increases acidity and water solubility, while the morpholine ring offers conformational flexibility. This derivative is marketed as a research chemical for kinase inhibition studies .
Substituent Effects and Trends
- Fluorine: Enhances electronegativity, improves metabolic stability, and influences binding via halogen bonds (e.g., in Compound 31 and biphenyl derivatives).
- Furan-2-yl: Contributes to π-π interactions and moderate lipophilicity.
- Carboxylic Acid Group: Critical for solubility and salt formation, facilitating formulation (e.g., sodium salt in NSC 368390, ).
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-3-(furan-2-yl)benzoic acid, and what challenges arise from substituent effects?
Answer:
The synthesis typically involves coupling reactions to introduce the furan moiety. A plausible route includes:
- Suzuki-Miyaura Coupling: Reacting a boronic ester-functionalized furan derivative with a halogenated benzoic acid precursor (e.g., 4-fluoro-3-bromobenzoic acid) using palladium catalysts .
- Friedel-Crafts Acylation: For attaching electron-deficient aromatic systems, though steric hindrance from the furan ring may limit efficiency .
Challenges:
- Electron-withdrawing fluorine reduces aromatic ring reactivity, necessitating stronger Lewis acids or elevated temperatures .
- Steric hindrance from the furan substituent complicates regioselective functionalization, requiring careful optimization of reaction conditions .
Basic: How can researchers validate the purity and structural integrity of 4-Fluoro-3-(furan-2-yl)benzoic acid post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and furan protons (δ 6.3–7.4 ppm).
- ¹⁹F NMR: Confirm fluorine presence (δ −110 to −120 ppm for aromatic F) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm functional groups .
Advanced: What strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., fluorine) in benzoic acid derivatives?
Answer:
Key strategies include:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions to mitigate deactivation by electron-withdrawing groups .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in SNAr reactions .
- Temperature Control: Gradual heating (60–80°C) prevents side reactions like decarboxylation during functionalization .
Advanced: How do electronic effects of fluorine and the furan ring influence reactivity in cross-coupling reactions?
Answer:
- Fluorine’s Electron-Withdrawing Effect:
- Furan’s Electron-Rich Nature:
- Participates in π-π stacking or hydrogen bonding, affecting solubility and reaction kinetics.
- May require protecting groups (e.g., silylation) during harsh reactions to prevent ring opening .
Advanced: How can contradictory data on the anti-inflammatory activity of fluorinated benzoic acid derivatives be resolved?
Answer:
Systematic approaches include:
- Orthogonal Assays: Validate activity using both COX-2 inhibition (ELISA) and cell-based assays (e.g., TNF-α suppression in macrophages) .
- Metabolite Screening: Use LC-MS to rule out interference from degradation products or metabolites .
- Solubility Adjustments: Improve bioavailability via salt formation (e.g., sodium or potassium salts) or nanoformulation to ensure consistent dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
